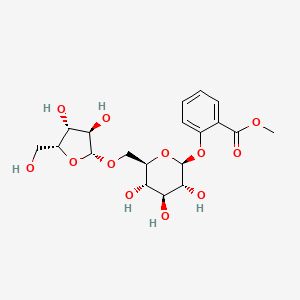![molecular formula C31H43F6N9O12 B11934457 [8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(RGDyK) trifluoroacetate is a cyclic peptide ligand known for its high affinity and selectivity towards the αVβ3 integrin. This compound is widely used in scientific research due to its potent inhibitory effects on integrin αVβ3, which plays a crucial role in various biological processes, including angiogenesis and tumor metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo(RGDyK) trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cyclized and cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC). The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid .
Industrial Production Methods
Industrial production of Cyclo(RGDyK) trifluoroacetate follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers for efficient and high-throughput production. The final product is purified and characterized to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Cyclo(RGDyK) trifluoroacetate primarily undergoes substitution reactions due to the presence of functional groups such as amines, carboxylates, and hydroxyls. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Common Reagents and Conditions
Common reagents used in the reactions involving Cyclo(RGDyK) trifluoroacetate include trifluoroacetic acid, dimethyl sulfoxide (DMSO), and various coupling agents for peptide bond formation. The reactions are usually conducted at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving Cyclo(RGDyK) trifluoroacetate are typically modified peptides or conjugates with other molecules, such as fluorescent probes or radiolabels, for imaging and therapeutic applications .
Scientific Research Applications
Cyclo(RGDyK) trifluoroacetate has a wide range of applications in scientific research:
Mechanism of Action
Cyclo(RGDyK) trifluoroacetate exerts its effects by binding to the αVβ3 integrin with high affinity. This binding inhibits the interaction between integrin αVβ3 and its natural ligands, thereby blocking integrin-mediated signaling pathways. The inhibition of these pathways can lead to reduced angiogenesis and tumor growth .
Comparison with Similar Compounds
Similar Compounds
Cyclo(RGDfK): Another cyclic peptide with high affinity for αVβ3 integrin but differs in the amino acid sequence.
Cyclo(RGDyC): Similar in structure but contains a cysteine residue instead of lysine, affecting its binding properties
Uniqueness
Cyclo(RGDyK) trifluoroacetate is unique due to its specific amino acid sequence, which provides high selectivity and affinity for αVβ3 integrin. This selectivity makes it a valuable tool in research and therapeutic applications targeting integrin αVβ3 .
Properties
Molecular Formula |
C31H43F6N9O12 |
|---|---|
Molecular Weight |
847.7 g/mol |
IUPAC Name |
2-[8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C27H41N9O8.2C2HF3O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;2*3-2(4,5)1(6)7/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);2*(H,6,7) |
InChI Key |
CDDUWKKOPQABPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B11934394.png)
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934402.png)
![2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-{[(2S,4S,5S,6S)-5-hydroxy-6-methyl-4-(trifluoroacetamido)oxan-2-yl]oxy}-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl]ethyl pentanoate](/img/structure/B11934418.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11934426.png)
![(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11934433.png)
![4-fluoro-2-[(3R,4R)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one](/img/structure/B11934435.png)
![[(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate](/img/structure/B11934440.png)


![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)

